

LSN3213128: A Promising Antifolate for Overcoming Resistance

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Compound of Interest

Compound Name: LSN 3213128

Cat. No.: B8103309

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A Comparison Guide for Researchers in Oncology and Drug Development

The emergence of resistance to conventional antifolate chemotherapeutics, such as methotrexate (MTX), presents a significant challenge in cancer treatment. LSN3213128, a novel, non-classical antifolate, offers a potential solution by targeting a distinct enzyme in the purine biosynthesis pathway, thereby circumventing common mechanisms of resistance to traditional antifolates. This guide provides a comparative overview of LSN3213128, its mechanism of action, and its potential efficacy in antifolate-resistant settings, supported by available data and detailed experimental protocols.

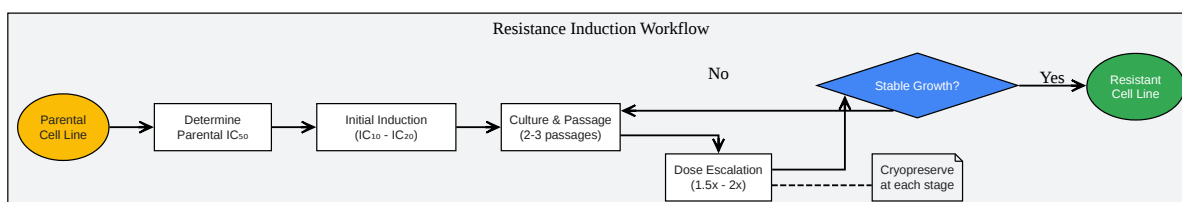
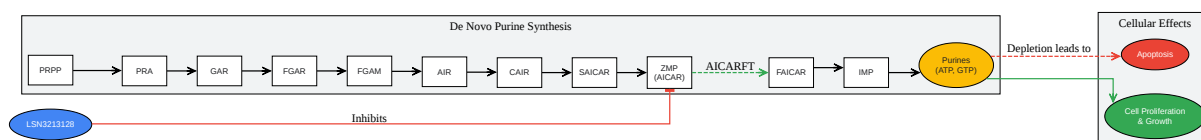
Mechanism of Action: A Different Approach to Folate Pathway Inhibition

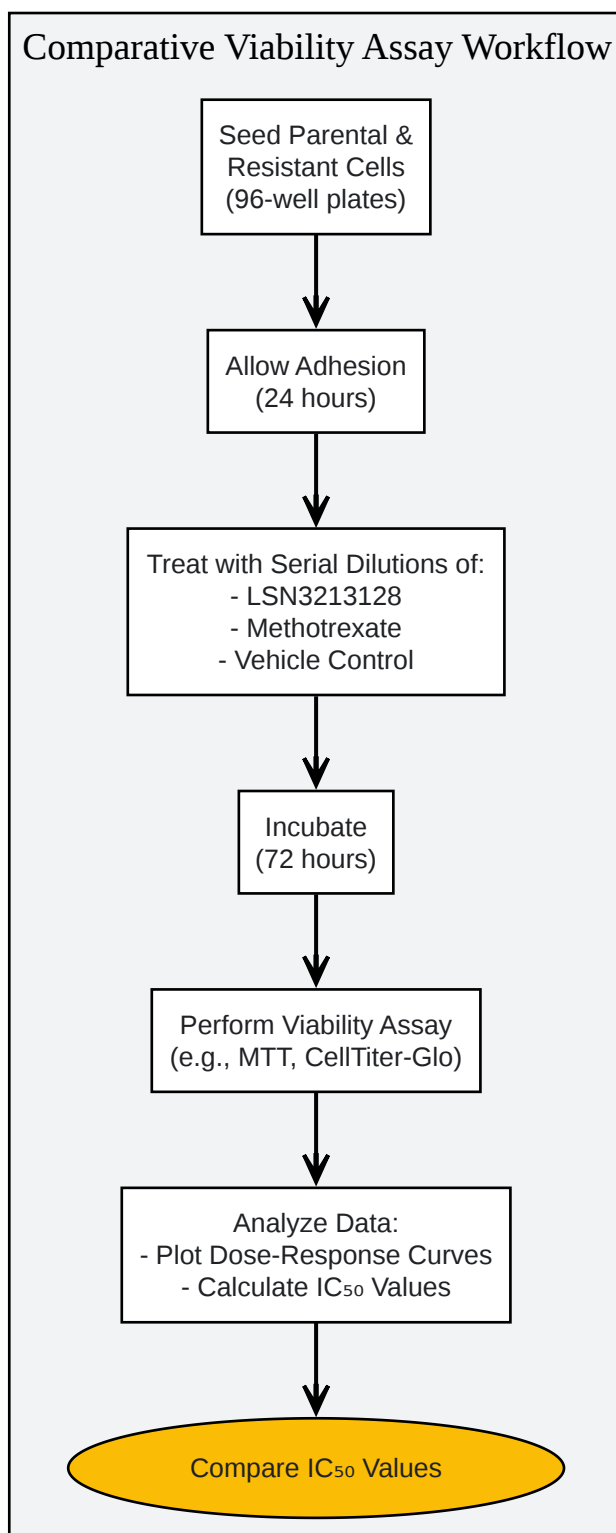
Classical antifolates like methotrexate primarily inhibit dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate.[1][2] Resistance to these drugs often arises from impaired drug transport, decreased polyglutamylation (a process that traps the drug inside the cell), or amplification or mutation of the DHFR gene.[1][3]

LSN3213128, in contrast, is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme further down the de novo purine synthesis pathway.[4] By inhibiting AICARFT, LSN3213128 blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-AICAR (FAICAR), leading to the

accumulation of ZMP and the depletion of purine pools necessary for DNA and RNA synthesis. This distinct mechanism suggests that LSN3213128 may retain its efficacy in cell lines that have developed resistance to DHFR inhibitors.

Signaling Pathway of LSN3213128





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